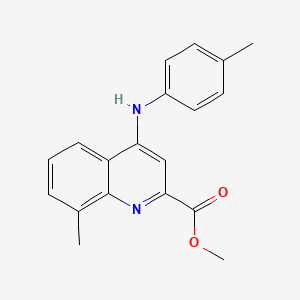

甲基-8-甲基-4-(对甲苯基氨基)喹啉-2-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline . Quinolines are important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Synthesis Analysis

Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes. This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” would require more specific information or a detailed analysis.Chemical Reactions Analysis

The synthesis of quinoline-2-carboxylate derivative has been described by Huang et al. This involves the intermolecular addition of alkyne onto imines and subsequent intermolecular ring closure by arylation . Other reactions involving quinoline derivatives include the reaction of anilines using malonic acid equivalents .Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” are not available in the retrieved papers. More detailed information would require specific experimental data or computational analysis.科学研究应用

Photovoltaic Applications

Quinoline derivatives have gained popularity in third-generation photovoltaic applications . They are used in the development of photovoltaic cells due to their properties such as absorption spectra and energy levels . They are particularly useful in the design and architecture of photovoltaic cells, including polymer solar cells and dye-synthesized solar cells .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . Their properties make them suitable for use in the production of OLEDs, contributing to the efficiency and longevity of these devices .

Transistors

Quinoline derivatives are also used in transistors . Their unique properties contribute to the performance and efficiency of these electronic components .

Biomedical Applications

Quinoline derivatives are being considered for various biomedical applications . While the specific applications are not detailed in the source, this suggests a wide range of potential uses in the medical and health fields .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery . It plays a major role in the field of medicinal chemistry, with many quinoline derivatives being synthesized for biological and pharmaceutical activities .

Synthetic Organic Chemistry

Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s an essential heterocyclic compound used in various chemical syntheses .

安全和危害

The safety and hazards associated with “Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate” are not explicitly mentioned in the retrieved papers. It’s important to handle all chemical compounds with appropriate safety measures.

未来方向

The future directions in the research of quinoline derivatives involve the development of greener and more sustainable chemical processes. This includes exploring alternative reaction methods for the synthesis of quinoline derivatives . Additionally, the exploration of the biological and pharmaceutical activities of various quinoline derivatives is a significant area of ongoing research .

作用机制

Target of Action

Quinoline compounds are known to have a wide range of targets due to their versatile applications in medicinal and synthetic organic chemistry . They play a major role in drug discovery and have been reported for their biological and pharmaceutical activities .

Mode of Action

The mode of action of quinoline compounds can vary greatly depending on their specific structure and functional groups. They can interact with their targets in different ways, leading to various biological effects .

Biochemical Pathways

Quinoline compounds can affect a variety of biochemical pathways. For instance, some quinoline derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoline compounds can vary greatly depending on their specific structure and functional groups. These properties can significantly impact the bioavailability of these compounds .

Result of Action

The molecular and cellular effects of quinoline compounds can be diverse, ranging from antimicrobial to anti-inflammatory effects. These effects are the result of the compound’s interaction with its targets and its influence on various biochemical pathways .

Action Environment

The action, efficacy, and stability of quinoline compounds can be influenced by various environmental factors. For instance, certain reaction conditions can affect the synthesis and functionalization of these compounds .

属性

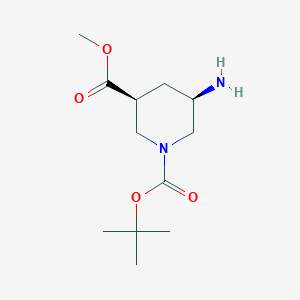

IUPAC Name |

methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIZGLVXKYBXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 8-methyl-4-(p-tolylamino)quinoline-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-hydroxypyridin-2-yl)propanamide](/img/structure/B2697690.png)

![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)

![2-(4,4-Difluoropiperidin-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2697702.png)

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2697709.png)

![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)